Nesiritide Acetate, also known as B-type Natriuretic Peptide, is a synthetic form of the human B-type natriuretic peptide. It is primarily used in the treatment of acute heart failure. The peptide plays a crucial role in cardiovascular homeostasis by promoting vasodilation, natriuresis, and diuresis, thereby reducing preload and afterload on the heart. Nesiritide is derived from the natural peptide produced in the ventricles of the heart in response to increased wall tension.
Nesiritide is synthesized from a recombinant DNA technology that allows for the production of the peptide in a controlled environment. The natural source of B-type natriuretic peptide is the cardiac ventricles, where it is secreted in response to volume overload.
Nesiritide belongs to the class of therapeutic peptides known as natriuretic peptides. These peptides are characterized by their ability to induce natriuresis (sodium excretion), promote diuresis (urine production), and exert vasodilatory effects.
The synthesis of Nesiritide involves solid-phase peptide synthesis techniques. Two primary methods have been documented:
The synthesis typically requires multiple steps including:
Nesiritide has a specific amino acid sequence that includes 32 amino acids with two disulfide bonds, which are crucial for its biological activity. The molecular formula is C_151H_248N_42O_42S_4, and its molecular weight is approximately 3483 Da.
The structural configuration allows for its interaction with natriuretic peptide receptors, facilitating its physiological effects on blood pressure and fluid balance.
Nesiritide undergoes various chemical reactions during its synthesis:
The reactions are typically catalyzed by coupling agents such as N,N-diisopropylethylamine or other bases that facilitate amine coupling under mild conditions.
Nesiritide exerts its effects through binding to specific receptors (NPR-A) located on vascular smooth muscle cells and renal tubular cells. Upon binding, it activates guanylate cyclase, leading to increased intracellular cGMP levels.
This increase in cGMP results in:
Nesiritide is primarily used in clinical settings for:
Nesiritide is a recombinant form of human brain natriuretic peptide-32, identical in primary structure to the endogenous low-molecular-weight isoform secreted by ventricular cardiomyocytes during volume or pressure overload [1]. Endogenous brain natriuretic peptide exhibits significant molecular heterogeneity, with multiple circulating isoforms identified:
Commercial immunoassays predominantly detect high-molecular-weight isoforms (pro-brain natriuretic peptide-108 and N-terminal pro-brain natriuretic peptide-76) due to their longer half-lives and higher plasma concentrations. Mass spectrometry analyses reveal that endogenous brain natriuretic peptide-32 constitutes a minor fraction of immunoreactive brain natriuretic peptide in heart failure patients, with significant interindividual variability [1] [4]. Nesiritide bypasses this heterogeneity by delivering pure brain natriuretic peptide-32, ensuring consistent pharmacological activity.
Table 1: Characteristics of Major Brain Natriuretic Peptide Isoforms
Isoform | Amino Acid Length | Molecular Weight | Bioactivity | Primary Detection Method |
---|---|---|---|---|
Pro-brain natriuretic peptide-108 | 108 | ≈12 kDa | Minimal | Immunoassays |
Brain natriuretic peptide-32 | 32 | ≈3 kDa | High | Mass spectrometry |
N-terminal pro-brain natriuretic peptide-76 | 76 | ≈8.5 kDa | None | Immunoassays |
Brain natriuretic peptide-3-32 | 30 | ≈3.4 kDa | Reduced | Specialized assays |
The biosynthesis of brain natriuretic peptide involves sequential proteolytic cleavage:
This processing occurs predominantly within cardiomyocyte secretory granules before release, though incomplete cleavage results in co-secretion of pro-brain natriuretic peptide-108 and its derivatives. Nesiritide's manufacturing process replicates the bioactive endpoint without intermediate precursors, ensuring 100% conversion to brain natriuretic peptide-32 [1].
Glycosylation significantly impacts brain natriuretic peptide stability and detectability:
Nesiritide, as nonglycosylated brain natriuretic peptide-32, avoids these stability issues but remains susceptible to enzymatic degradation. Neutral endopeptidase and dipeptidyl peptidase-IV cleave Nesiritide at the N-terminus (Ser¹-Pro² and Pro³-Lys⁴ bonds), generating inactive metabolites [1] [10].
Table 2: Impact of Glycosylation on Brain Natriuretic Peptide Isoforms
Glycosylation Site | Isoform Affected | Functional Consequence | Clinical Implication |
---|---|---|---|
Thr⁴⁸, Thr⁵³ | Pro-brain natriuretic peptide-108 | Inhibits furin cleavage | Reduced bioactive brain natriuretic peptide-32 generation |
Thr⁵⁸, Thr⁷¹ | Pro-brain natriuretic peptide-108 | Masks immunoassay epitopes | Underestimation of total brain natriuretic peptide pool |
None | Brain natriuretic peptide-32 | Permits rapid enzymatic degradation | Short plasma half-life |
None | Nesiritide | Consistent detectability by assays | Predictable pharmacokinetics |
The cleavage of pro-brain natriuretic peptide-108 follows first-order kinetics influenced by physiological conditions:
Nesiritide administration paradoxically reduces endogenous brain natriuretic peptide and N-terminal pro-brain natriuretic peptide-76 concentrations. In decompensated heart failure patients, 24-hour Nesiritide infusion decreased pre-infusion brain natriuretic peptide by 42% and N-terminal pro-brain natriuretic peptide-76 by 35%, suggesting improved hemodynamics reduce cardiac strain [2].
Table 3: Cleavage Dynamics of Pro-brain natriuretic peptide-108 Derivatives
Parameter | Brain Natriuretic Peptide-32 | N-terminal pro-brain natriuretic peptide-76 |
---|---|---|
Production rate | 1:1 molar ratio with N-terminal pro-brain natriuretic peptide-76 | 1:1 molar ratio with brain natriuretic peptide-32 |
Plasma half-life | 20 minutes | 60-120 minutes |
Primary clearance route | NPR-C receptors (55%) | Renal filtration (95%) |
Enzymatic degradation | Neutral endopeptidase, DPP-IV | Minimal |
Renal clearance | <20% | >80% |
Response to Nesiritide | 42% reduction post-infusion | 35% reduction post-infusion |
The differential clearance mechanisms explain why N-terminal pro-brain natriuretic peptide-76 accumulates more prominently in renal impairment, while brain natriuretic peptide-32 concentrations better reflect acute hemodynamic changes. Nesiritide's recombinant structure leverages the bioactive form's rapid receptor engagement while circumventing pathological processing inefficiencies inherent to endogenous brain natriuretic peptide production [1] [8] [10].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: